Cas no 1436203-13-2 (N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

1436203-13-2 structure
Nome do Produto:N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Chloro-N-[2-(phenylmethoxy)ethyl]-4-pyridinecarboxamide
- N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide
-
- Inchi: 1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)
- Chave InChI: YWGNXOWLSUXHIV-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC(C(NCCOCC2=CC=CC=C2)=O)=C1
Propriedades Experimentais
- Densidade: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 471.5±45.0 °C(Predicted)
- pka: 12.70±0.46(Predicted)
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579286-1g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 1g |
$628.0 | 2023-09-14 | |
Enamine | EN300-26579286-0.25g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26579286-0.5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26579286-2.5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26579286-5.0g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26579286-5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 5g |
$1821.0 | 2023-09-14 | |
Enamine | EN300-26579286-0.05g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26579286-0.1g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26579286-10g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 10g |
$2701.0 | 2023-09-14 | |
Enamine | EN300-26579286-1.0g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide Literatura Relacionada
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1436203-13-2 (N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide) Produtos relacionados
- 2640734-80-9(Benzene, 1-bromo-3-cyclopropyl-2-nitro-)
- 1805414-35-0(3-Bromo-4-cyano-5-methylbenzenesulfonyl chloride)
- 2097949-26-1(2-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid)
- 2108442-47-1(8-(furan-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane)
- 1881293-72-6(2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene)
- 954588-55-7(1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)
- 1497189-46-4((1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride)
- 2770557-41-8(Methyl 7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate)
- 736154-31-7(N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 70032-21-2(6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
